1-Deacetylnimbolinin-B
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Overview
Description
Preparation Methods
1-Deacetylnimbolinin-B is generally obtained by extraction and purification from suitable plant materials, specifically from the fruits of Melia toosendan . The preparation method typically involves solvent extraction or liquid-liquid extraction to separate and enrich the target compound . The extracted compound is then purified using chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
1-Deacetylnimbolinin-B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-Deacetylnimbolinin-B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of limonoids and their derivatives.
Medicine: Its cytotoxic properties are being explored for potential anticancer applications.
Industry: It is used in the development of natural pesticides and antifungal agents.
Mechanism of Action
The mechanism of action of 1-Deacetylnimbolinin-B involves its interaction with various molecular targets and pathways. It exerts its effects by disrupting the cellular processes of insects, fungi, and nematodes, leading to their death . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key enzymes and cellular structures.
Comparison with Similar Compounds
1-Deacetylnimbolinin-B is unique among limonoids due to its specific chemical structure and biological activities. Similar compounds include:
Nimbolide: Another limonoid with similar insecticidal and cytotoxic properties.
Azadirachtin: A well-known limonoid with potent insecticidal activity.
Gedunin: A limonoid with antifungal and anticancer properties.
Compared to these compounds, this compound is distinguished by its specific molecular structure and the range of biological activities it exhibits .
Properties
Molecular Formula |
C33H44O9 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8- |
InChI Key |
YOBMBNWOJMLHDF-PXNMLYILSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |
Origin of Product |
United States |
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